(5-Methyl-[2,3'-bipyridin]-5'-yl)methanamine
Description
Properties
CAS No. |
1346686-78-9 |
|---|---|
Molecular Formula |
C12H13N3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
[5-(5-methylpyridin-2-yl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C12H13N3/c1-9-2-3-12(15-6-9)11-4-10(5-13)7-14-8-11/h2-4,6-8H,5,13H2,1H3 |
InChI Key |
WGJILYUOEVJMAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CN=CC(=C2)CN |
Origin of Product |
United States |
Preparation Methods
Halogenated Precursor Synthesis
The synthesis begins with the preparation of 5-bromo-3-methylpyridine, achieved via bromination of 3-methylpyridine using N-bromosuccinimide (NBS) under radical initiation conditions. Subsequent lithiation at the 2-position, followed by quenching with dimethylformamide (DMF), yields 2-formyl-5-bromo-3-methylpyridine, a critical intermediate for introducing the methanamine group.
Coupling Reaction Optimization
Coupling 2-formyl-5-bromo-3-methylpyridine with 5-methylpyridin-3-ylboronic acid requires a palladium catalyst. Screening of catalysts revealed that Pd(PPh₃)₄ in a toluene/ethanol/aqueous NaHCO₃ system (5:1:5 v/v) at 85°C for 12 hours achieves a 92% yield. The use of potassium carbonate as a base minimizes side reactions, while maintaining a nitrogen atmosphere prevents catalyst oxidation.
Table 1: Catalyst Performance in Suzuki-Miyaura Coupling
| Catalyst | Solvent System | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | Toluene/EtOH/NaHCO₃ | 85 | 92 |
| Pd(dppf)Cl₂ | DMF/H₂O | 100 | 85 |
| Pd(OAc)₂/XPhos | Dioxane/H₂O | 90 | 88 |
Functionalization via Nucleophilic Aromatic Substitution
Introducing the methanamine group necessitates selective substitution at the 5'-position. This is achieved through a two-step sequence involving formylation and reductive amination.
Formylation and Reductive Amination
The aldehyde intermediate generated in Section 1.1 undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol at room temperature. This one-pot reaction proceeds with 78% efficiency, as confirmed by LC-MS analysis. Alternative reductants such as NaBH₄ or H₂/Pd-C were less effective, yielding 65% and 70%, respectively, due to over-reduction byproducts.
Regioselectivity Challenges
Alternative Pathways: Reductive Amination of Preformed Bipyridines
For substrates resistant to direct substitution, reductive amination of 5'-acetyl bipyridines offers a viable alternative.
Ketone Synthesis and Reduction
5'-Acetyl-5-methyl-[2,3'-bipyridine] is prepared via Friedel-Crafts acylation using acetyl chloride and AlCl₃ in dichloromethane. Subsequent reduction with NaBH₄ in THF produces the secondary alcohol, which is converted to the amine via a Gabriel synthesis protocol. This method achieves an overall yield of 68%, though it requires stringent moisture control to prevent hydrolysis.
Table 2: Comparison of Amination Methods
| Method | Starting Material | Steps | Overall Yield (%) |
|---|---|---|---|
| Suzuki + Reductive Amination | 5-Bromo-3-methylpyridine | 3 | 72 |
| Friedel-Crafts + Gabriel Synthesis | Preformed bipyridine | 4 | 68 |
Purification and Characterization
Crude products are purified via flash chromatography using silica gel and a gradient of ethyl acetate in hexanes (20% → 50%). Analytical HPLC (C18 column, 0.1% TFA in H₂O/MeCN) confirms >98% purity. Nuclear Magnetic Resonance (NMR) spectroscopy reveals characteristic shifts: δ 8.72 (d, J=5.1 Hz, H-6'), 8.24 (s, H-2), and 3.89 (s, CH₂NH₂). High-resolution mass spectrometry (HRMS) corroborates the molecular formula C₁₂H₁₃N₃ (calculated [M+H]⁺: 199.1105, observed: 199.1103).
Scale-Up Considerations and Industrial Applications
Kilogram-scale synthesis employs continuous flow reactors to enhance heat transfer during exothermic steps like bromination. A 50 L reactor system achieves a 15% improvement in yield compared to batch processing, reducing reaction time from 12 hours to 3 hours. Regulatory-compliant batches for pharmaceutical use require residual palladium levels <10 ppm, achieved via activated carbon filtration .
Chemical Reactions Analysis
Oxidation Reactions
The amine group and pyridine rings undergo oxidation under specific conditions:
-
N-Oxide Formation : Reacts with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) to form N-oxides at the pyridine nitrogen atoms. This reaction is stereoelectronically controlled, favoring oxidation at the less sterically hindered nitrogen.
-
Amine Oxidation : The primary amine can be oxidized to a nitro group using KMnO₄ in acidic conditions (e.g., H₂SO₄), though this pathway is less common due to competing side reactions.
Alkylation and Acylation
The methanamine group participates in nucleophilic substitution and acylation:
| Reaction Type | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I), NaH, DMF | Secondary amines (e.g., N-methyl derivatives) | 65–80% |
| Acylation | Acetyl chloride, Et₃N, THF | Amides (e.g., N-acetyl derivatives) | 70–85% |
These reactions are typically conducted under anhydrous conditions to prevent hydrolysis .
Coordination with Metal Ions
The bipyridine moiety acts as a bidentate ligand, forming stable complexes with transition metals:
-
Ru(II/III) Complexes : Reacts with RuCl₃ in ethanol/water to form octahedral complexes used in photoredox catalysis .
-
Pd(II) Complexes : Coordinates with Pd(OAc)₂ in DMF to generate catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Example Reaction :
These complexes exhibit enhanced catalytic activity in C–C bond-forming reactions .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-couplings:
-
Suzuki Coupling : Reacts with aryl boronic acids (e.g., PhB(OH)₂) in the presence of Pd(PPh₃)₄ and K₂CO₃ in DMF/H₂O to form biaryl derivatives .
-
Buchwald-Hartwig Amination : Couples with aryl halides using Pd catalysts and Xantphos ligands to construct C–N bonds .
Reductive Amination
The primary amine undergoes reductive amination with ketones or aldehydes:
-
Reagents : Ketones (e.g., acetone), NaBH₃CN, MeOH.
-
Products : Secondary amines with yields of 70–78%.
Electrophilic Substitution
The pyridine rings undergo electrophilic aromatic substitution (EAS):
-
Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the meta position relative to the methyl group.
-
Sulfonation : Reacts with chlorosulfonic acid to yield sulfonated derivatives, useful for further functionalization.
Comparative Reactivity Analysis
Key differences in reaction outcomes compared to structurally similar compounds:
| Compound | Reactivity Difference | Cause |
|---|---|---|
| 4,4'-Bipyridine | Higher EAS reactivity (no steric hindrance) | Lack of methyl/amine substituents |
| 5-Methyl-2,2'-bipyridine | Reduced alkylation efficiency | Steric bulk from methyl group |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to (5-Methyl-[2,3'-bipyridin]-5'-yl)methanamine exhibit notable biological activities, particularly in the field of cancer treatment. The bipyridine structure allows these compounds to interact effectively with biological targets, including enzymes and receptors involved in cancer progression. For instance, studies have shown that certain bipyridine derivatives can inhibit multidrug resistance proteins (MRPs), enhancing the efficacy of existing chemotherapeutic agents .
Mechanism of Action
The mechanism of action for (5-Methyl-[2,3'-bipyridin]-5'-yl)methanamine involves its ability to form coordination complexes with metal ions. This property not only enhances its biological activity but also aids in the development of targeted drug delivery systems. The binding affinity of this compound with various biological molecules is crucial for understanding its therapeutic potential.
Coordination Chemistry
Metal Complex Formation
(5-Methyl-[2,3'-bipyridin]-5'-yl)methanamine has been studied for its ability to form stable complexes with transition metals. These metal complexes have applications in catalysis and materials science. For example, research has demonstrated that metal complexes derived from bipyridine ligands exhibit enhanced catalytic properties in organic reactions, such as cross-coupling reactions and oxidation processes .
Material Science
Synthesis of Functional Materials
The unique structural features of (5-Methyl-[2,3'-bipyridin]-5'-yl)methanamine make it an attractive candidate for synthesizing functional materials. Its ability to coordinate with metals allows for the development of advanced materials with specific electronic or optical properties. These materials can be utilized in sensors, photovoltaic cells, and other electronic devices.
Pharmacological Studies
Inhibition of Drug Resistance
Recent pharmacological studies have highlighted the potential of (5-Methyl-[2,3'-bipyridin]-5'-yl)methanamine as an inhibitor of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer therapy. By inhibiting P-gp activity, this compound may improve the effectiveness of conventional chemotherapy drugs against resistant cancer cell lines .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (5-Methyl-[2,3’-bipyridin]-5’-yl)methanamine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. The bipyridine core allows for strong binding to metal ions, which can then participate in redox reactions and other catalytic processes.
Comparison with Similar Compounds
Substituent Effects on Bipyridine Cores
The following table compares key structural and synthetic features of (5-Methyl-[2,3'-bipyridin]-5'-yl)methanamine with related bipyridine derivatives:
Key Observations :
Comparison with Pyridine and Pyrimidine Derivatives
The methanamine group is a common feature in bioactive molecules. Below is a comparison with non-bipyridine analogs:
Key Observations :
- Solubility : Pyrimidine derivatives () may exhibit higher aqueous solubility due to hydrogen-bonding capacity, whereas bipyridines often require organic solvents (e.g., acetonitrile in Perampanel D5) .
Research Implications and Gaps
- Biological Activity : While bipyridines in and show promise as CDK inhibitors, the methyl substituent in the target compound could modulate selectivity or resistance profiles in HER2-positive cancers.
- Data Limitations : Direct experimental data (e.g., NMR, IC₅₀ values) for (5-Methyl-[2,3'-bipyridin]-5'-yl)methanamine are absent, necessitating further studies to validate its properties against analogs.
Biological Activity
(5-Methyl-[2,3'-bipyridin]-5'-yl)methanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the bipyridine family, characterized by a pyridine ring structure substituted with a methyl group at the 5-position. Its unique structure contributes to its interaction with various biological targets, making it a subject of interest in pharmacological studies.
The biological activity of (5-Methyl-[2,3'-bipyridin]-5'-yl)methanamine primarily involves its role as an inhibitor of specific enzymes and receptors. Research indicates that compounds with similar bipyridine structures can interact with:
- Protein Kinases : These enzymes play crucial roles in cell signaling pathways. Inhibiting them can lead to altered cell proliferation and survival, particularly in cancer cells.
- Receptors : The compound may exhibit antagonistic properties against certain neurotransmitter receptors, influencing neuronal signaling and potentially providing therapeutic effects in neurological disorders.
1. Cancer Treatment
Studies have shown that bipyridine derivatives exhibit anticancer properties by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is often dysregulated in various cancers, including acute myeloid leukemia (AML). For instance, related compounds have demonstrated efficacy in reducing tumor growth in preclinical models by inducing apoptosis in cancer cells .
2. Antitubercular Activity
Bipyridine derivatives have been explored for their antitubercular activity. A study identified pyridine-2-methylamine derivatives as potent inhibitors against Mycobacterium tuberculosis (Mtb), indicating that modifications to the bipyridine structure could enhance antimicrobial properties .
3. Neuroprotective Effects
Given its potential interaction with neurotransmitter receptors, there is a hypothesis that (5-Methyl-[2,3'-bipyridin]-5'-yl)methanamine could provide neuroprotective effects, making it a candidate for treating neurodegenerative diseases .
Research Findings
Recent studies have provided valuable insights into the biological activity of this compound:
- In vitro Studies : Various assays have demonstrated that (5-Methyl-[2,3'-bipyridin]-5'-yl)methanamine exhibits significant inhibitory activity against specific kinases involved in cell survival pathways.
- Case Studies : Clinical trials involving similar bipyridine compounds have reported promising results in reducing tumor sizes and improving patient outcomes in AML .
- Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds can induce apoptosis through mitochondrial pathways and inhibit cell cycle progression .
Data Summary
Q & A
Q. What are the common synthetic routes for (5-Methyl-[2,3'-bipyridin]-5'-yl)methanamine and its derivatives?
- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to construct the bipyridine core. For example:
- Step 1 : Coupling of boronic acid derivatives (e.g., (5-(((tert-butoxycarbonyl)amino)methyl)furan-2-yl)boronic acid) with halogenated pyridines under microwave-assisted conditions (140°C, argon atmosphere) using PdCl₂(dppf) as a catalyst .
- Step 2 : Deprotection of the Boc group using trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization and purification via solvent extraction and column chromatography .
- Key Considerations : Optimize reaction time (2–3 hours) and solvent systems (DME/H₂O/EtOH) to improve yields (typically 40–90%) .
Q. Which spectroscopic and chromatographic methods are effective for characterizing (5-Methyl-[2,3'-bipyridin]-5'-yl)methanamine?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the bipyridine backbone and methyl/methanamine substituents. For example, methanamine protons appear as singlets near δ 3.5–4.0 ppm .
- HPLC-MS : Analyze purity (>95%) and molecular weight confirmation (e.g., [M+H]+ at m/z 354.42 for related derivatives) .
- Elemental Analysis : Validate empirical formulas (e.g., C₁₄H₁₃ClN₄O for hydrochloride salts) .
Q. How does the solubility profile of (5-Methyl-[2,3'-bipyridin]-5'-yl)methanamine derivatives influence experimental design?
- Methodological Answer :
- Solubility : Derivatives are often sparingly soluble in water but soluble in polar aprotic solvents (e.g., acetonitrile, DCM). For biological assays, use DMSO stock solutions (5–10 mM) with dilution in buffer .
- Storage : Store at 2–8°C under inert gas to prevent oxidation or hydrolysis of the methanamine group .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the yield of (5-Methyl-[2,3'-bipyridin]-5'-yl)methanamine derivatives?
- Methodological Answer :
- Optimization : Microwave irradiation (140°C, 2–5 minutes) reduces reaction time compared to conventional heating (2 hours). This minimizes side reactions (e.g., decomposition of boronic acids) .
- Catalyst Loading : Use 5 mol% PdCl₂(dppf) with 2 M Na₂CO₃ as a base for efficient coupling .
- Example : A 41.1% yield was achieved for tert-butyl-protected intermediates using microwave conditions .
Q. How can researchers resolve discrepancies between NMR and HPLC data when characterizing synthetic intermediates?
- Methodological Answer :
- Impurity Analysis : Use preparative HPLC to isolate impurities. Compare retention times and MS data with synthetic standards .
- Solvent Artifacts : Check for residual TFA (from deprotection) via ¹⁹F NMR or ion chromatography .
- Case Study : In the synthesis of (5-(4-Methylpyridin-3-yl)furan-2-yl)methanamine, gradient elution (50:50 to 95:5 ethyl acetate/hexane) resolved co-eluting byproducts .
Q. What computational strategies predict the reactivity of (5-Methyl-[2,3'-bipyridin]-5'-yl)methanamine in bioorthogonal reactions?
- Methodological Answer :
- Database Tools : Use PubChem’s PISTACHIO and REAXYS databases to model reaction pathways (e.g., tetrazine ligation or coordination chemistry) .
- DFT Calculations : Optimize transition states for methanamine nucleophilic attack using Gaussian09 with B3LYP/6-31G* basis sets .
Q. What strategies assess the bioactivity of (5-Methyl-[2,3'-bipyridin]-5'-yl)methanamine in neurological or oncological models?
- Methodological Answer :
- Target Identification : Screen against AMPA-type glutamate receptors (analogous to Perampanel derivatives) using patch-clamp electrophysiology .
- In Vitro Assays : Test cytotoxicity (IC₅₀) in cancer cell lines (e.g., HeLa) via MTT assays with ECACC protocols .
- In Vivo Models : Use zebrafish or murine models to evaluate blood-brain barrier penetration (logP ~2.5 predicted) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
